N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Construction of the Tetrahydropyrimidine Core: This involves the condensation of urea with an appropriate diketone to form the tetrahydropyrimidine ring.
Coupling Reactions: The final step involves coupling the benzodioxole and fluorophenyl-substituted tetrahydropyrimidine intermediates under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Studies may focus on its ability to inhibit specific enzymes or receptors, making it a potential candidate for treating diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The benzodioxole and fluorophenyl groups may facilitate binding to these targets, while the tetrahydropyrimidine core could play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but lacks the fluorine atom.
N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N-(2H-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H12FN3O5 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H12FN3O5/c19-10-1-4-12(5-2-10)22-17(24)13(8-20-18(22)25)16(23)21-11-3-6-14-15(7-11)27-9-26-14/h1-8H,9H2,(H,20,25)(H,21,23) |
InChI Key |
XPELFYPLNOZVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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